molecular formula C32H32N4O9S B1192570 DiaFluo

DiaFluo

Cat. No.: B1192570
M. Wt: 648.69
InChI Key: UISZPAFWFLUTQP-ULDVOPSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DiaFluo is a fluorescent chemical probe derived from its parent compound, DiaAlk, designed to visualize protein S-sulfination (cysteine sulfinic acid modification) in mammalian cells. Developed by Akter and Fu, this compound incorporates a fluorescein tag, enabling real-time detection of S-sulfinated proteins via fluorescence microscopy (488 nm excitation) . This probe operates by selectively labeling sulfinic acid groups (-SO₂H) on cysteine residues, a post-translational modification linked to redox signaling and oxidative stress responses. This compound’s utility was demonstrated in HeLa and A549 cells, where it revealed spatial localization of S-sulfinated proteins under hydrogen peroxide (H₂O₂) stimulation . Its development addressed the need for dynamic, non-destructive visualization of redox modifications, complementing traditional proteomic methods like mass spectrometry.

Properties

Molecular Formula

C32H32N4O9S

Molecular Weight

648.69

IUPAC Name

(E)-5-(3-(3-(((tert-Butoxycarbonyl)diazenecarbonyl)oxy)-3-methylbutyl)thioureido)-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

InChI

InChI=1S/C32H32N4O9S/c1-31(2,3)44-29(41)35-36-30(42)45-32(4,5)12-13-33-28(46)34-17-6-9-20(23(14-17)27(39)40)26-21-10-7-18(37)15-24(21)43-25-16-19(38)8-11-22(25)26/h6-11,14-16,37H,12-13H2,1-5H3,(H,39,40)(H2,33,34,46)/b36-35+

InChI Key

UISZPAFWFLUTQP-ULDVOPSXSA-N

SMILES

O=C(O)C1=CC(NC(NCCC(C)(OC(/N=N/C(OC(C)(C)C)=O)=O)C)=S)=CC=C1C2=C3C=CC(C=C3OC4=C2C=CC(O)=C4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DiaFluo

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

DiaFluo is part of a family of probes targeting S-sulfination. Below is a detailed comparison with its structural analog, DiaAlk, and the functionally similar NO-Bio probe:

Table 1: Comparative Analysis of this compound, DiaAlk, and NO-Bio

Parameter This compound DiaAlk NO-Bio
Structure Fluorescein-tagged DiaAlk derivative Alkyne-functionalized probe Biotinylated nitric oxide probe
Sensitivity High (fluorescence detection) Higher than NO-Bio Moderate
Selectivity Specific to -SO₂H groups Specific to -SO₂H groups Broad reactivity with NO-derived modifications
Application Method Fluorescence microscopy (live/fixed cells) Chemical proteomics (cell lysates) Immunoprecipitation/Western blot
Experimental Conditions Requires cell fixation/permeabilization and NEM blocking Compatible with redox-state manipulation Dependent on biotin-streptavidin affinity
Key Advantages Spatial-temporal visualization Identifies 387 S-sulfination sites proteome-wide Compatible with standard biochemical workflows
Limitations Requires fixation (may alter dynamics) Not suitable for live-cell imaging Lower sensitivity and specificity

Key Differences

Structural and Functional Divergence: this compound’s fluorescein tag (Fig. 3a in ) enables fluorescence-based detection, whereas DiaAlk’s alkyne tag facilitates click chemistry for proteomic analysis. This structural difference makes this compound ideal for imaging and DiaAlk for large-scale protein identification . NO-Bio, while biotinylated for pull-down assays, lacks specificity for S-sulfination and primarily detects nitric oxide-derived modifications .

In contrast, DiaAlk is used in lysates, preserving redox states but sacrificing spatial resolution.

Biological Insights: DiaAlk identified 387 S-sulfination sites, including novel membrane-associated targets (47.3% of hits localized to membranes), suggesting roles in signaling and transport . This compound corroborated these findings by visualizing membrane-bound S-sulfination in H₂O₂-treated cells (Fig. 3b in ).

Research Findings and Implications

  • Proteomic Depth vs. Spatial Resolution : DiaAlk’s proteomic approach revealed S-sulfination in metabolic enzymes (e.g., GAPDH, ALDH1L1) and redox regulators (e.g., PRDX6), while this compound highlighted compartment-specific modifications, such as nuclear and mitochondrial localization .
  • Redox Dependency: Both probes showed that S-sulfination levels depend on H₂O₂ concentration, exposure time, and cellular redox buffering capacity. For instance, SRX-knockout cells exhibited heightened DiaAlk labeling, underscoring SRX’s role in reversing S-sulfination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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